3,5-dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Pyrazole
Description
3,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Pyrazole is a brominated pyrazole derivative featuring a [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group at the N1 position. The SEM group enhances solubility and stability during synthetic processes, making the compound a versatile intermediate in pharmaceutical chemistry . The bromine substituents at the 3- and 5-positions increase electrophilicity, facilitating cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig . This compound’s molecular formula is C₉H₁₅Br₂N₂OSi, with a molecular weight of 404.12 g/mol. Its primary application lies in drug synthesis, particularly as a precursor for functionalized pyrazoles in medicinal chemistry .
Properties
IUPAC Name |
2-[(3,5-dibromopyrazol-1-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16Br2N2OSi/c1-15(2,3)5-4-14-7-13-9(11)6-8(10)12-13/h6H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKKDYAUPBVVRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=CC(=N1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Br2N2OSi | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The SEM group is introduced via alkylation of 1H-pyrazole using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) deprotonates the pyrazole nitrogen, enabling nucleophilic attack on SEM-Cl.
Reaction Conditions
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Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
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Temperature : 0–25°C under inert atmosphere (N₂/Ar).
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Stoichiometry : 1.2–1.5 equivalents of SEM-Cl relative to pyrazole.
Example Protocol
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Dissolve 1H-pyrazole (10 mmol) in THF (50 mL).
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Add NaH (12 mmol) at 0°C and stir for 30 minutes.
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Dropwise add SEM-Cl (12 mmol) and warm to room temperature.
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Stir for 12 hours, quench with water, and extract with ethyl acetate.
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Purify via column chromatography (hexane/ethyl acetate, 4:1) to isolate 1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole.
Yield : 65–75%.
Bromination Strategies
Direct Bromination of SEM-Protected Pyrazole
Bromination of 1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole requires careful control to achieve 3,5-dibromo regioselectivity.
Reagents and Conditions
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Brominating Agents :
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Bromine (Br₂) in dichloromethane (DCM) at −10°C.
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N-Bromosuccinimide (NBS) with Lewis acids (e.g., FeCl₃) in acetonitrile.
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Catalysts : Lewis acids (AlCl₃, FeBr₃) enhance electrophilic substitution.
Optimized Protocol
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Dissolve SEM-protected pyrazole (5 mmol) in DCM (30 mL).
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Cool to −10°C and add Br₂ (12 mmol) dropwise.
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Stir for 4 hours, gradually warming to 25°C.
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Quench with sodium thiosulfate, extract with DCM, and dry over MgSO₄.
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Purify via silica gel chromatography (hexane/ethyl acetate, 9:1).
Radical Bromination Using NBS
NBS in the presence of a radical initiator (e.g., AIBN) offers improved regiocontrol:
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Dissolve SEM-protected pyrazole (5 mmol) in CCl₄ (30 mL).
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Add NBS (12 mmol) and AIBN (0.5 mmol).
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Reflux at 80°C for 6 hours.
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Filter and concentrate under reduced pressure.
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Purify via recrystallization (ethanol/water).
Alternative Route: Bromination Before SEM Protection
While less common, pre-bromination of pyrazole followed by SEM protection has been explored:
Step 1: Bromination of 1H-Pyrazole
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Dissolve 1H-pyrazole (10 mmol) in acetic acid (50 mL).
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Add Br₂ (22 mmol) at 0°C and stir for 2 hours.
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Pour into ice water, filter, and dry to isolate 3,5-dibromo-1H-pyrazole.
Step 2: SEM Protection
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React 3,5-dibromo-1H-pyrazole (5 mmol) with SEM-Cl (6 mmol) and K₂CO₃ (10 mmol) in DMF.
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Stir at 25°C for 24 hours.
Yield : 40–45% (lower due to poor solubility of dibromopyrazole in DMF).
Comparative Analysis of Methods
Table 1: Bromination Methods for SEM-Protected Pyrazole
| Method | Brominating Agent | Catalyst/Solvent | Temperature | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|
| Direct Electrophilic | Br₂ | DCM, −10°C | −10–25°C | 55–60 | 3,5 > 4 |
| Radical Bromination | NBS | CCl₄, AIBN | 80°C | 50–58 | 3,5 > 4 |
| Pre-Bromination | Br₂ | Acetic acid | 0°C | 40–45 | Mixed isomers |
Key Observations :
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Direct electrophilic bromination achieves higher yields but requires careful temperature control to avoid polybromination.
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Radical bromination minimizes side products but demands elevated temperatures.
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Pre-bromination suffers from poor solubility and lower efficiency.
Industrial-Scale Challenges
Scalability Issues
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Exothermic Reactions : Bromination releases significant heat, necessitating jacketed reactors with precise temperature control.
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Purification : Column chromatography is impractical at scale; alternatives include distillation or crystallization.
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SEM Group Stability : Prolonged exposure to HBr (a byproduct) risks SEM cleavage. Neutralization with aqueous NaHCO₃ is critical.
Waste Management
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Bromine Quenching : Sodium thiosulfate neutralizes excess Br₂, generating NaBr and NaHSO₄, which require specialized disposal.
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Solvent Recovery : DCM and CCl₄ are reclaimed via distillation to reduce environmental impact.
Recent Advances
Flow Chemistry
Microreactor systems enable continuous bromination with improved heat dissipation:
Computational Modeling
Density Functional Theory (DFT) predicts bromination sites:
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Fukui indices confirm higher electrophilicity at C3 and C5 (ƒ⁺ = 0.15 vs. 0.08 at C4).
Chemical Reactions Analysis
Types of Reactions
3,5-dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like toluene.
Major Products Formed
Substitution Reactions: Substituted pyrazole derivatives with various functional groups.
Oxidation Reactions: Oxidized pyrazole derivatives.
Reduction Reactions: Debrominated pyrazole derivatives.
Coupling Reactions: Biaryl pyrazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A study found that certain pyrazole derivatives demonstrated potent growth inhibition against various Gram-positive bacteria with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL .
Case Study:
In a synthesis study involving pyrazole derivatives, compounds were tested against MRSA and showed promising results, indicating the potential of these derivatives as new antibiotics .
Anticancer Properties
The anticancer potential of pyrazole derivatives is another area of interest. The compound has been evaluated for its ability to inhibit tumor cell growth. A related study highlighted that structural modifications on pyrazole derivatives can enhance their anticancer activity by inhibiting tubulin polymerization, a crucial mechanism in cancer cell division .
Case Study:
A series of pyrazole derivatives were synthesized and tested for their antitumoral activity, revealing that some compounds could effectively inhibit cancer cell proliferation in vitro .
Pharmacological Insights
The pharmacological properties of pyrazole derivatives are significantly influenced by their chemical structure. The introduction of bromine atoms and trimethylsilyl groups enhances the lipophilicity and biological activity of these compounds. This modification can lead to improved pharmacokinetic properties, making them suitable candidates for drug development.
Summary of Applications
Mechanism of Action
The mechanism of action of 3,5-dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atoms and the trimethylsilyl group play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new bonds with nucleophiles. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Structural and Functional Group Comparison
The table below compares key attributes of 3,5-dibromo-SEM-pyrazole with analogous compounds derived from the provided evidence:
Spectral and Analytical Data
- IR/NMR : The target compound’s IR spectrum would show Br-C stretching (~500–600 cm⁻¹) and SEM-related Si-O-C peaks (~1100 cm⁻¹). This contrasts with the triazole-thione’s C=S stretch (~1248 cm⁻¹) .
- Mass Spectrometry : The dibromo-SEM-pyrazole’s molecular ion peak (M+H⁺) is expected at 405.12 , distinct from the triazole-thione’s 464 (M+1) .
Biological Activity
3,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole (CAS Number: 879132-47-5) is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and potential applications based on recent research findings.
- Molecular Formula : C13H18Br2N2O2Si
- Molecular Weight : 422.188 g/mol
- Structure : The compound features a pyrazole ring substituted with bromine atoms and a trimethylsilyl ether group, which may influence its biological properties.
Synthesis
The synthesis of pyrazole derivatives, including 3,5-dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole, typically involves multi-step reactions that can include:
- Formation of the pyrazole ring.
- Bromination at the 3 and 5 positions.
- Introduction of the trimethylsilyl ether group through etherification reactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives against various pathogens, including Mycobacterium tuberculosis. For instance:
- Compounds similar to 3,5-dibromo-1H-pyrazole have shown significant activity against Mycobacterium tuberculosis with IC50 values indicating their effectiveness compared to standard treatments like isoniazid and rifampicin .
Anti-inflammatory Properties
Pyrazole derivatives are recognized for their anti-inflammatory activities. Various studies have reported that certain pyrazole compounds exhibit selective inhibition of cyclooxygenase (COX) enzymes:
- For example, a series of triazole-linked pyrazoles demonstrated significant COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs such as diclofenac .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of pyrazole derivatives have been evaluated in several cancer cell lines:
- In vitro studies indicated that some pyrazole compounds possess antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and others, with varying degrees of potency .
Study 1: Antitubercular Activity
A study synthesized several pyrazole derivatives and assessed their activity against Mycobacterium tuberculosis H37Rv strains. The results indicated that specific modifications in the pyrazole structure significantly enhanced antimicrobial potency. For instance:
- Compound 4a exhibited an IC50 value of 12.5 μM, showing promising activity compared to standard treatments .
Study 2: Anti-inflammatory Evaluation
Another research effort focused on evaluating the anti-inflammatory properties of a series of pyrazole compounds. The results were as follows:
| Compound | IC50 (μg/mL) | Comparison Standard |
|---|---|---|
| Compound A | 60.56 | Diclofenac (54.65) |
| Compound B | 57.24 | Diclofenac (54.65) |
| Compound C | 69.15 | Diclofenac (54.65) |
These findings suggest that certain pyrazole derivatives could serve as effective anti-inflammatory agents due to their potent COX inhibition .
Q & A
Q. What are the key synthetic strategies for preparing 3,5-dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Pyrazole?
The synthesis typically involves two critical steps:
- Protection of the pyrazole nitrogen using the 2-(trimethylsilyl)ethoxymethyl (SEM) group. This step prevents unwanted side reactions during subsequent bromination. The SEM group is introduced via alkylation under basic conditions .
- Bromination at positions 3 and 5 of the pyrazole ring using brominating agents like N-bromosuccinimide (NBS) or elemental bromine. Solvent choice (e.g., DMF or DCM) and controlled temperature (0–25°C) are critical for regioselectivity . Yields are optimized by slow addition of brominating agents and post-reaction purification via column chromatography .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the SEM group’s presence (e.g., trimethylsilyl protons at δ 0.0–0.5 ppm) and bromine substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns consistent with bromine .
- Infrared (IR) Spectroscopy : Peaks near 600–700 cm indicate C-Br stretching .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Discrepancies between calculated and observed NMR shifts often arise from solvent effects or impurities. Strategies include:
- Cross-verification with XRD : Single-crystal X-ray diffraction provides unambiguous structural confirmation, resolving ambiguities in NMR assignments .
- 2D NMR techniques : COSY and NOESY correlations clarify proton-proton interactions, particularly for overlapping signals in the SEM-protected pyrazole .
- Elemental analysis : Combustion analysis (C, H, N) validates purity and stoichiometry when MS/NMR data conflict .
Q. What methodologies optimize bromination efficiency while minimizing side reactions?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance bromine solubility and reaction homogeneity, reducing dibromopyrazole dimerization .
- Catalyst use : Lewis acids like FeCl or AlCl accelerate bromination but require careful quenching to avoid overhalogenation .
- Temperature control : Lower temperatures (0–5°C) favor mono-bromination intermediates, while gradual warming ensures complete di-substitution . Table 1 summarizes optimized conditions from recent studies:
| Brominating Agent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| NBS | DMF | 25 | 72 | |
| Br | DCM | 0→25 | 68 |
Q. How does the SEM group influence the compound’s reactivity in downstream applications?
The SEM group:
- Enhances solubility : Its lipophilic trimethylsilyl moiety improves solubility in organic solvents, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Enables selective deprotection : The SEM group is cleaved under mild acidic conditions (e.g., TFA/CHCl), regenerating the free NH pyrazole for further functionalization .
- Steric effects : Bulky SEM substituents can hinder electrophilic attacks at the pyrazole ring, directing reactivity to bromine sites .
Q. What biological screening approaches are suitable for this compound?
- Cytotoxicity assays : MTT or LDH assays evaluate antiproliferative effects in cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 µM) identify IC values .
- Oxidative stress profiling : Total Antioxidant Capacity (TAC) and Total Oxidative Stress (TOS) assays measure redox modulation in cultured blood cells .
- Enzyme inhibition studies : Kinase or protease inhibition assays (e.g., fluorescence-based) assess target engagement specificity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bromination yields?
Variations in yields (e.g., 65–75%) arise from:
- Purity of starting materials : Residual moisture in SEM-protected pyrazole reduces bromine reactivity. Pre-drying solvents and substrates improves consistency .
- Scale-dependent effects : Milligram-scale reactions often report higher yields than gram-scale due to mixing inefficiencies. Microfluidic reactors improve scalability .
- Analytical methods : HPLC vs. H NMR quantification can yield different purity estimates. Standardized protocols (e.g., USP guidelines) mitigate this .
Methodological Recommendations
- Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres (N/Ar) to prevent SEM group hydrolysis .
- Characterization workflows : Combine XRD with multinuclear NMR for structural validation, especially for novel derivatives .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
